molecular formula C7H3ClFNO B184648 2-Chloro-6-fluorobenzo[d]oxazole CAS No. 153403-53-3

2-Chloro-6-fluorobenzo[d]oxazole

Cat. No. B184648
CAS RN: 153403-53-3
M. Wt: 171.55 g/mol
InChI Key: SABSNTHFVVOJMX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzo[d]oxazole is a chemical compound with the molecular formula C7H3ClFNO . It is a solid substance and has a molecular weight of 171.56 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorobenzo[d]oxazole is represented by the linear formula C7H3ClFNO . The InChI code for this compound is 1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzo[d]oxazole is a solid substance . It has a predicted boiling point of 206.9±13.0 °C and a predicted density of 1.482±0.06 g/cm3 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

  • Halogen-Substituent Effect on Spectroscopic Properties : This study discusses the effect of halogen substitution on the spectroscopic properties of benzothiazole derivatives, which can guide the design of fluorophores with tunable fluorescence properties (Misawa et al., 2019).

  • Poly(aryl ether) Synthesis : Research on synthesizing a novel poly(aryl ether) containing chloro-diphenyloxazole monomers highlights the material's high thermal stability, relevant in materials science (Pimpha et al., 2004).

  • Synthesis of Fluazolate : This paper covers the synthesis of fluazolate, starting from 2-chloro-4-fluorobenzoic acid, using cyclocondensation and nucleophilic substitution-cyclization strategies, showing its application in organic synthesis (Hsieh et al., 2016).

  • Antimicrobial Activity of Fluorine-Containing Compounds : This research evaluates the antibacterial and antifungal activities of fluorine-containing pyrazoles and benzo[d]oxazoles, indicating their potential in medicinal chemistry (Gadakh et al., 2010).

  • Anti-Mycobacterial Activity of Fluorobenzothiazoles : The study synthesizes fluorobenzothiazole compounds and tests their antitubercular activity, relevant in developing new antimicrobial agents (Sathe et al., 2010).

  • Organolithium Reagents with Halobenzoic Acids : This research investigates the selectivity in reactions of organolithium reagents with unprotected 2-halobenzoic acids, contributing to the field of organometallic chemistry (Gohier et al., 2003).

  • Antifungal Activity of Benzothiazoles : This paper presents the synthesis and evaluation of benzothiazole derivatives for antifungal activity, particularly against strains of Candida albicans, which is significant in medicinal chemistry (Armenise et al., 2004).

  • Fluorescence Turn-On Type G-Quadruplex Ligand : The study describes the development of a fluorophore with oxazole-type units for nucleic acid sensing and fluorescence imaging, applicable in biochemistry and molecular biology (Ma et al., 2021).

  • Arylthiolations by Ligand Free Cu and Pd Catalyzed Reaction : Research on the regioselective formation of C–S bonds in 2-aminobenzothiazoles, using Cu(I) and Pd(II) catalysts, is crucial for advancements in catalysis and organic synthesis (Sahoo et al., 2012).

  • Cationic Cyclic Carbene Complexes of Metals : This paper discusses the reaction of 2-chloro-derivatives of benzoxazoles with metal complexes, contributing to the field of inorganic chemistry and catalysis (Fraser et al., 1974).

  • Photochemistry of 2-Chloro-6-Fluorobenzoic Acid : A study focusing on the structural characterization and photochemistry of 2-Chloro-6-Fluorobenzoic Acid, which is important in physical chemistry and materials science (Kuş, 2017).

  • Antitumor Evaluation of Benzothiazole Derivatives : This research synthesizes and evaluates the antitumor properties of 6-amino-2-phenylbenzothiazole derivatives, highlighting their potential in cancer research (Racané et al., 2006).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin burns, eye damage, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-6-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABSNTHFVVOJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563608
Record name 2-Chloro-6-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzo[d]oxazole

CAS RN

153403-53-3
Record name 2-Chloro-6-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153403-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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